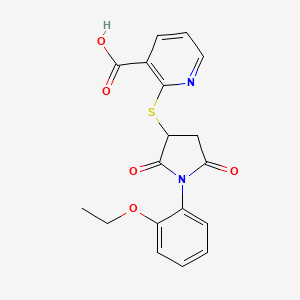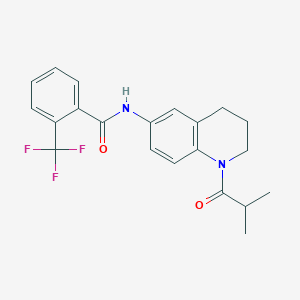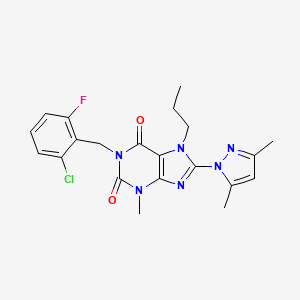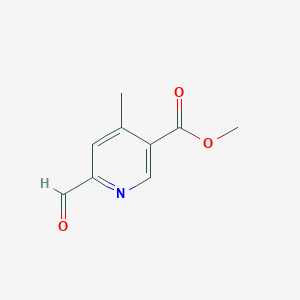
Methyl 6-formyl-4-methylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-formyl-4-methylpyridine-3-carboxylate, also known as MFMPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of pyridine derivatives, which are known for their diverse biological activities. MFMPC has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
The exact mechanism of action of Methyl 6-formyl-4-methylpyridine-3-carboxylate is not fully understood. However, studies have suggested that Methyl 6-formyl-4-methylpyridine-3-carboxylate may exert its biological activities through the inhibition of certain enzymes or the modulation of specific signaling pathways. For example, Methyl 6-formyl-4-methylpyridine-3-carboxylate has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 6-formyl-4-methylpyridine-3-carboxylate has been shown to exhibit diverse biochemical and physiological effects. In vitro studies have demonstrated that Methyl 6-formyl-4-methylpyridine-3-carboxylate has anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, Methyl 6-formyl-4-methylpyridine-3-carboxylate has been reported to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Furthermore, Methyl 6-formyl-4-methylpyridine-3-carboxylate has been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 6-formyl-4-methylpyridine-3-carboxylate in lab experiments is its high yield of synthesis. Methyl 6-formyl-4-methylpyridine-3-carboxylate can be synthesized through various methods, which yield a high percentage of the compound. Additionally, Methyl 6-formyl-4-methylpyridine-3-carboxylate has been shown to exhibit diverse biological activities, which make it a versatile compound for scientific research. However, one of the limitations of using Methyl 6-formyl-4-methylpyridine-3-carboxylate is its limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on Methyl 6-formyl-4-methylpyridine-3-carboxylate. One of the potential future directions is the investigation of the molecular targets of Methyl 6-formyl-4-methylpyridine-3-carboxylate. Understanding the molecular targets of Methyl 6-formyl-4-methylpyridine-3-carboxylate may provide insights into its mechanism of action and help in the development of more potent derivatives. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of Methyl 6-formyl-4-methylpyridine-3-carboxylate may provide valuable information for its potential clinical applications. Furthermore, the development of novel synthesis methods for Methyl 6-formyl-4-methylpyridine-3-carboxylate may provide a more efficient and cost-effective approach for its production.
Méthodes De Synthèse
Methyl 6-formyl-4-methylpyridine-3-carboxylate can be synthesized through various methods, including the reaction of 2-acetylpyridine with ethylcyanoacetate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2-acetylpyridine with malonic acid in the presence of acetic anhydride and sulfuric acid. Both methods have been reported to yield a high percentage of Methyl 6-formyl-4-methylpyridine-3-carboxylate.
Applications De Recherche Scientifique
Methyl 6-formyl-4-methylpyridine-3-carboxylate has been extensively studied for its potential applications in various scientific fields. In organic chemistry, Methyl 6-formyl-4-methylpyridine-3-carboxylate has been used as a building block for the synthesis of other pyridine derivatives. In addition, Methyl 6-formyl-4-methylpyridine-3-carboxylate has shown promising results in the field of medicinal chemistry, where it has been studied for its potential anti-tumor, anti-inflammatory, and anti-microbial activities.
Propriétés
IUPAC Name |
methyl 6-formyl-4-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-7(5-11)10-4-8(6)9(12)13-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAYJYMXEYPSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

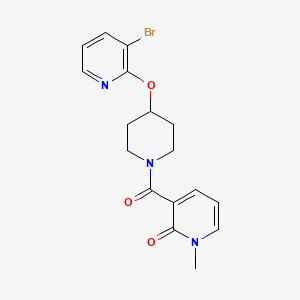
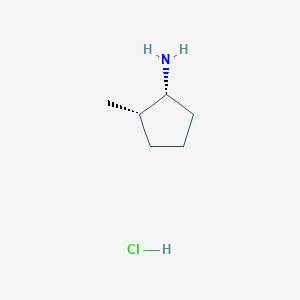
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2672021.png)
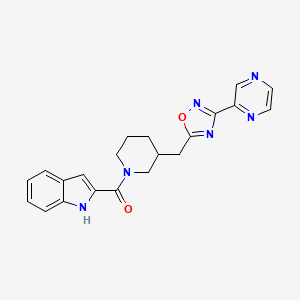
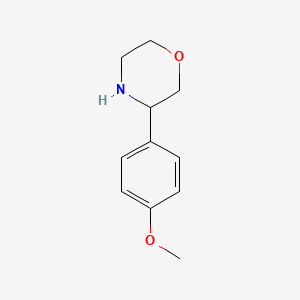
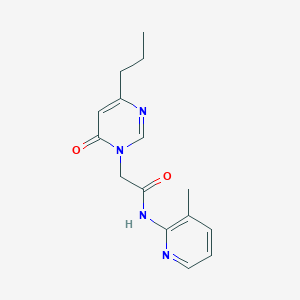
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2672026.png)
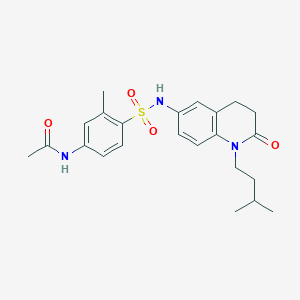
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one](/img/structure/B2672029.png)
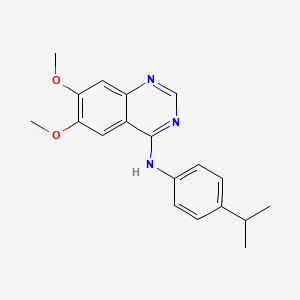
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2672032.png)
